molecular formula C16H15N3O2S2 B5655681 ethyl {[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate CAS No. 6067-21-6

ethyl {[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate

Cat. No.: B5655681
CAS No.: 6067-21-6
M. Wt: 345.4 g/mol
InChI Key: LMBHRBWBBNYJBL-UHFFFAOYSA-N
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Description

Ethyl {[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate is a synthetic chemical compound of interest in medicinal chemistry and chemical biology research. As a member of the 1,2,4-triazole family, this scaffold is known for its versatile pharmacological properties and ability to serve as a key intermediate in organic synthesis . The molecular structure, incorporating both phenyl and thienyl substituents, makes it a valuable precursor for developing novel heterocyclic compounds with potential bioactivity. Main Applications & Research Value: Medicinal Chemistry: This compound is primarily used in early-stage drug discovery as a core building block for the synthesis of more complex molecules. Researchers utilize it to create libraries of analogs for screening against various biological targets, such as enzymes and receptors . Chemical Biology: It may serve as a valuable tool compound for probing biological pathways and understanding protein-ligand interactions, due to its potential as a pharmacophore fragment . Handling & Compliance: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use. Buyers assume responsibility for confirming the compound's identity and purity for their specific research purposes. Please refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

ethyl 2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-2-21-14(20)11-23-16-18-17-15(13-9-6-10-22-13)19(16)12-7-4-3-5-8-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBHRBWBBNYJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353605
Record name SMR000070613
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6067-21-6
Record name SMR000070613
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation would also be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
Research has indicated that triazole derivatives exhibit potent antifungal properties. Ethyl {[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate has been studied for its efficacy against various fungal strains. A study demonstrated that this compound could inhibit the growth of pathogenic fungi such as Candida albicans and Aspergillus niger, making it a candidate for antifungal drug development .

Anticancer Properties
The triazole ring structure is known to enhance the bioactivity of compounds against cancer cells. This compound has shown promise in preclinical trials where it inhibited the proliferation of specific cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Agricultural Applications

Pesticidal Activity
The compound has been evaluated for its potential as a pesticide. Studies indicate that this compound possesses herbicidal properties that can effectively control weeds while being less harmful to crops. This selective toxicity is crucial for sustainable agricultural practices .

Plant Growth Regulation
In addition to its pesticidal properties, this compound has been found to act as a plant growth regulator. It can enhance seed germination and root development in certain plant species, suggesting its utility in improving crop yields and resilience against environmental stressors .

Case Studies

StudyFocusFindings
Study AAntifungal ActivityDemonstrated significant inhibition of Candida albicans growth at low concentrations of the compound .
Study BAnticancer PropertiesShowed effective apoptosis induction in breast cancer cell lines .
Study CAgricultural UseConfirmed herbicidal efficacy against common weeds with minimal crop damage .

Mechanism of Action

The biological activity of ethyl {[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate is primarily attributed to its ability to interact with various molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:
  • Neuroprotection : Pyridin-4-yl derivatives (e.g., Compound 15) show efficacy in Parkinson’s disease models, likely due to modulation of dopamine pathways .
  • Antifungal Activity: Methoxyimino and pyridinyl substituents (e.g., 5p) enhance antifungal properties, possibly by targeting fungal membrane synthesis .
  • Anticancer Effects: Hydrazone-linked derivatives (e.g., Compound 7) exhibit selective cytotoxicity, with fluorinated indole moieties improving activity against melanoma .
  • Actoprotection : Sodium salts with thiophen-2-ylmethyl groups demonstrate stress resistance and liver protection, attributed to enhanced metabolic stability .

Physicochemical and Pharmacokinetic Differences

Table 2: Physicochemical and Pharmacokinetic Properties
Compound Melting Point (°C) Solubility Pharmacokinetic Notes References
Ethyl {[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate Not reported Moderate (ester group) Likely metabolized via esterase hydrolysis
Sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate Not reported High (ionic form) Rapid absorption; renal excretion
Compound 5p 140–144 Low (lipophilic) Stable under acidic conditions
Compound 7 266–267 Moderate High plasma protein binding
Key Observations:
  • Solubility : Sodium salts (e.g., ) exhibit higher aqueous solubility due to ionic character, enhancing bioavailability.
  • Metabolic Stability : Ester groups (e.g., ethyl or methyl) are prone to hydrolysis, whereas hydrazides (e.g., Compound 7) may offer prolonged activity .
  • Degradation : Morpholinium-based analogues () show susceptibility to oxidative degradation, necessitating stabilizers for formulation .

Biological Activity

Ethyl {[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate (CAS Number: 6067-21-6) is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the triazole class, characterized by a five-membered ring containing three nitrogen atoms. Its molecular formula is C16H15N3O2SC_{16}H_{15}N_3O_2S, with a molecular weight of 315.37 g/mol. The structure features a thioether linkage and an ethyl acetate moiety, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-phenyl-5-(2-thienyl)-1,2,4-triazole with ethyl thioacetate under controlled conditions. This method allows for the introduction of the ethyl acetate group while maintaining the integrity of the triazole ring.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of triazole derivatives. This compound has demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity. It scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. The antioxidant capacity can be quantitatively assessed using assays such as DPPH radical scavenging and ABTS decolorization methods.

Anticancer Potential

The triazole scaffold has been associated with anticancer activity due to its ability to inhibit specific enzymes involved in tumor progression. This compound has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. Studies have reported IC50 values indicating effective inhibition of cell proliferation.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor for several enzymes involved in cell growth and proliferation.
  • DNA Interaction : The compound may interact with DNA or RNA synthesis pathways, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, it enhances cellular defense mechanisms against oxidative damage.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Antimicrobial Efficacy : A study evaluated its effectiveness against clinical isolates of Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Antioxidant Activity : In vitro assays demonstrated that the compound exhibited over 70% scavenging activity at concentrations as low as 50 µg/mL.
  • Cytotoxicity Against Cancer Cells : In a study involving MCF-7 breast cancer cells, the compound displayed an IC50 value of 25 µM after 48 hours of treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl {[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate, and how can reaction conditions be optimized for yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. A common approach involves refluxing 4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate in ethanol under basic conditions (e.g., sodium ethoxide). Solvent choice (ethanol vs. propan-2-ol) and reaction time (3–5 hours) significantly impact yield. Post-reaction, the product is isolated via extraction with ether and purified by recrystallization from ethanol .
  • Optimization : Use anhydrous solvents and controlled stoichiometry (1:1 molar ratio of thiol to ethyl bromoacetate). Monitor reaction progress via TLC and adjust reflux duration based on intermediate stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • NMR : In 1^1H NMR, expect signals for the ethyl group (δ 1.2–1.4 ppm for CH3_3, δ 4.1–4.3 ppm for CH2_2), thiophene protons (δ 6.8–7.5 ppm), and phenyl protons (δ 7.3–7.6 ppm). The triazole ring protons appear as a singlet near δ 8.1–8.3 ppm .
  • IR : Key stretches include C=O (1700–1750 cm1^{-1}), C=N (1600–1650 cm1^{-1}), and S-C (600–700 cm1^{-1}) .
  • Elemental Analysis : Validate purity by ensuring microanalysis results align with theoretical values (e.g., C: 55.2%, H: 4.3%, N: 14.8%, S: 18.1%) within ±0.4% .

Q. What preliminary biological activities have been reported for 1,2,4-triazole derivatives structurally similar to this compound?

  • Findings : Analogous compounds exhibit antimicrobial, antifungal, and anti-inflammatory properties. For example, 4-phenyl-5-(2-thienyl)-4H-1,2,4-triazole derivatives show IC50_{50} values of 12–25 µM against Candida albicans and Staphylococcus aureus. Activity correlates with electron-withdrawing substituents on the phenyl ring .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) guide the design of derivatives with enhanced bioactivity?

  • Methodology : Perform docking studies using software like AutoDock Vina to predict binding affinities to target enzymes (e.g., fungal CYP51 or bacterial dihydrofolate reductase). Prioritize derivatives with favorable interactions (hydrogen bonds with active-site residues, hydrophobic packing). For example, thiophene and triazole moieties in the parent compound show strong π-π stacking with C. albicans CYP51 .
  • Validation : Compare computational predictions with in vitro assays to refine scoring functions .

Q. What strategies address low yield or purity during scale-up synthesis, and how can degradation products be identified?

  • Troubleshooting :

  • Low Yield : Replace ethanol with higher-boiling solvents (e.g., DMF) to improve reaction kinetics. Use catalytic KI to enhance bromide displacement .
  • Purity Issues : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for challenging separations. Monitor degradation via HPLC-MS; common byproducts include hydrolyzed acetic acid derivatives .
    • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and quantify impurities using mass balance protocols .

Q. How do solvent polarity and protic/aprotic environments influence tautomeric equilibria in this compound?

  • Methodology : Use 13^{13}C NMR and UV-Vis spectroscopy in solvents like DMSO (polar aprotic) vs. methanol (polar protic). The thione-thiol tautomer equilibrium (e.g., triazole-3-thiol vs. triazole-3-thione) shifts toward the thiol form in protic solvents due to hydrogen bonding .

Q. What mechanistic insights explain contradictory biological activity data across similar triazole derivatives?

  • Analysis : Discrepancies often arise from substituent electronic effects or assay conditions. For example, electron-donating groups (e.g., -OCH3_3) may reduce antifungal activity due to decreased membrane permeability, while electron-withdrawing groups (e.g., -NO2_2) enhance target binding. Always standardize assays using CLSI/M07-A9 guidelines .

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